6-Chlorobenzo[b]thiophene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorobenzo[b]thiophene-2-sulfonic acid is an organosulfur compound with the molecular formula C8H5ClO3S2 and a molecular weight of 248.71 g/mol . This compound is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing a sulfur atom. The presence of the chlorine and sulfonic acid groups makes it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[b]thiophene-2-sulfonic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide in the presence of cesium fluoride in hot acetonitrile . This reaction proceeds through the formation of an aryne intermediate, which then undergoes nucleophilic attack by the sulfur or carbon of the alkynyl sulfide, followed by ring closure to form the benzo[b]thiophene scaffold.
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Chlorobenzo[b]thiophene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding benzo[b]thiophene-2-sulfonic acid.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
6-Chlorobenzo[b]thiophene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds and heterocycles.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[b]thiophene-2-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
6-Chlorobenzo[b]thiophene-2-sulfonic acid can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-sulfonic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Bromobenzo[b]thiophene-2-sulfonic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Benzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the chlorine and sulfonic acid groups, which provide a balance of reactivity and stability for various applications.
Properties
Molecular Formula |
C8H5ClO3S2 |
---|---|
Molecular Weight |
248.7 g/mol |
IUPAC Name |
6-chloro-1-benzothiophene-2-sulfonic acid |
InChI |
InChI=1S/C8H5ClO3S2/c9-6-2-1-5-3-8(14(10,11)12)13-7(5)4-6/h1-4H,(H,10,11,12) |
InChI Key |
ZYDGKFWFDVZKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.